4'-(2-Hydroxyethoxy)-2'-methoxyacetophenone
Description
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethoxy)-2-methoxyphenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-8(13)10-4-3-9(15-6-5-12)7-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
SKGKWENLKBHTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCCO)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via N-Bromosuccinimide Catalyzed Oxidation in Dimethyl Sulfoxide
A notable preparation method involves the use of N-Bromosuccinimide (NBS) as a catalyst and dimethyl sulfoxide (DMSO) as both solvent and oxidizing agent. This method was detailed in a patent (CN104710256) and summarized as follows:
-
- Reactants: 4'-(2-Hydroxyethoxy)-2'-methylpropiophenone (0.5 mmol)
- Catalyst: N-Bromosuccinimide (18 mg, 0.1 mmol)
- Solvent/Oxidant: Dimethyl sulfoxide (1 mL)
- Temperature: 100 °C
- Time: 24 hours
- Atmosphere: Schlenk technique (inert atmosphere)
-
- The reactants and catalyst are combined in a Schlenk tube.
- The mixture is stirred at 100 °C for 24 hours under inert conditions.
- Post-reaction, ethyl acetate and brine are added to extract the product.
- The organic phase is separated and purified by column chromatography.
-
- Pure this compound obtained with a 92% yield.
| Step | Reagent/Condition | Amount/Parameter | Notes |
|---|---|---|---|
| Catalyst addition | N-Bromosuccinimide | 18 mg (0.1 mmol) | Catalyst for oxidation |
| Substrate | 4'-(2-Hydroxyethoxy)-2'-methylpropiophenone | 105 mg (0.5 mmol) | Starting material |
| Solvent/Oxidant | Dimethyl sulfoxide (DMSO) | 1 mL | Oxidizing agent and solvent |
| Temperature | Heating | 100 °C | Reaction temperature |
| Reaction time | Stirring | 24 hours | Duration |
| Work-up | Ethyl acetate, brine extraction | 15 mL, 3 mL | Extraction and purification |
| Purification | Column chromatography | - | To isolate pure product |
| Yield | - | 92% | High yield |
This method is efficient, providing a high yield and purity without requiring complex distillation or multiple protection/deprotection steps.
Methylation of 2,4-Dihydroxyacetophenone Using Dimethyl Sulfate
Another relevant method for producing hydroxy-methoxy acetophenones involves methylation of 2,4-dihydroxyacetophenone with dimethyl sulfate in alkaline aqueous media, often in the presence of a phase transfer catalyst:
- Key Points:
- Reaction of 2,4-dihydroxyacetophenone with dimethyl sulfate in a two-phase system (aqueous alkaline solution and aromatic hydrocarbon).
- Use of phase transfer catalysts such as tetra-n-butylammonium bromide enhances selectivity.
- Maintains pH between 8.0 and 10.5 for optimal methylation.
- Results in high yield and selectivity for 2-hydroxy-4-methoxyacetophenone with minimal by-products.
- Avoids complex purification steps like distillation under reduced pressure.
| Step | Reagent/Condition | Amount/Parameter | Notes |
|---|---|---|---|
| Substrate | 2,4-Dihydroxyacetophenone | - | Starting phenolic compound |
| Methylating agent | Dimethyl sulfate | Stoichiometric excess | Methyl donor |
| Catalyst | Phase transfer catalyst (e.g., tetra-n-butylammonium bromide) | Catalytic amount | Enhances reaction rate and selectivity |
| Solvent system | Aqueous alkaline + aromatic hydrocarbon | - | Two-phase reaction medium |
| pH control | Maintained between 8.0 and 10.5 | - | Prevents over-methylation |
| Yield | - | >53% | Improved over previous methods |
| Purification | Simple work-up, no distillation | - | Industrially advantageous |
This method is industrially significant for producing methoxy-hydroxy acetophenones with improved efficiency and yield.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| NBS-catalyzed oxidation in DMSO | N-Bromosuccinimide, DMSO, 100 °C, 24 h | 92 | High yield, simple purification | Requires inert atmosphere |
| Fries rearrangement on acetyl guaiacol | Acetyl guaiacol, methanesulfonic acid, 40 °C | 70 | Moderate yield, straightforward | Longer reaction time |
| Methylation of 2,4-dihydroxyacetophenone | Dimethyl sulfate, phase transfer catalyst, aqueous alkaline medium | >53 | Industrially scalable, selective | Side reactions possible |
Chemical Reactions Analysis
Types of Reactions
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of acetophenone, such as hydroxyacetophenones, methoxyacetophenones, and substituted acetophenones .
Scientific Research Applications
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by reacting with monomers and oligomers, leading to the formation of crosslinked polymer networks . The molecular targets and pathways involved in this process include the activation of carbonyl groups and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Acetophenone Derivatives
Structural and Electronic Comparisons
The biological and chemical properties of acetophenone derivatives are highly influenced by substituent positions and electronic effects. Below is a comparative analysis of 4'-(2-Hydroxyethoxy)-2'-methoxyacetophenone with structurally related compounds:
Key Findings from Comparative Studies
Substituent Position and Enzyme Activity: Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4'-position enhance enzymatic activity in recombinant AcCR-mediated reactions, achieving >99% enantioselectivity . In contrast, electron-donating groups like -OCH₃ or -OCH₂CH₂OH reduce catalytic efficiency due to steric hindrance and electronic effects . For example, 4'-methoxyacetophenone exhibits only 10.7% relative activity in AcCR systems, while 4'-nitroacetophenone shows significantly higher reactivity .
Pharmacological Properties: 2'-Hydroxy-4'-methoxyacetophenone (paeonol) demonstrates broad medicinal efficacy, including analgesic and anti-inflammatory effects, attributed to its hydroxyl and methoxy groups . The 2-hydroxyethoxy group in this compound may improve bioavailability compared to paeonol, as seen in its use in nanoparticle-mediated drug delivery .
Synthetic Utility: 4'-Hydroxy-2'-methoxyacetophenone is a key intermediate in synthesizing chalcone derivatives like sappanchalcone, which have antioxidant and antiproliferative properties . 4'-Methoxyacetophenone is widely used as a standard in NMR quantification due to its stability and distinct spectral signatures .
Physicochemical Properties: Polar substituents (e.g., -OH, -OCH₂CH₂OH) increase water solubility. For instance, this compound is more soluble in aqueous solutions than 4'-methoxyacetophenone, making it suitable for biomedical applications . Steric effects from bulky groups (e.g., 2-hydroxyethoxy) can reduce reactivity in solid-phase mechanochemical reactions compared to simpler derivatives like 4'-methoxyacetophenone .
Biological Activity
4'-(2-Hydroxyethoxy)-2'-methoxyacetophenone is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and molecular weight of approximately 210.23 g/mol. The presence of hydroxyl and methoxy groups in its structure contributes to its biological activities, particularly in anti-inflammatory and antioxidant effects.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This activity suggests potential for therapeutic use in inflammatory diseases.
| Study | Method | Results |
|---|---|---|
| Macrophage culture | Reduced TNF-α and IL-6 levels by 50% at 10 µM concentration. | |
| Animal model | Decreased paw swelling in carrageenan-induced inflammation model. |
Antioxidant Activity
The compound has shown potent antioxidant activity, which is crucial for combating oxidative stress-related diseases. It scavenges free radicals effectively, as evidenced by assays measuring DPPH radical scavenging capacity.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 15.4 |
| ABTS | 12.8 |
These results indicate that the compound's structure allows it to donate electrons or hydrogen atoms, neutralizing free radicals.
Anticancer Properties
Studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 20.5 |
| HT-29 | 18.3 |
Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway, leading to increased caspase-3 activity.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Pathways : The compound inhibits NF-kB signaling, reducing the expression of inflammatory mediators.
- Antioxidant Mechanism : By donating electrons, it stabilizes free radicals, thus preventing cellular damage.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways through mitochondrial depolarization and subsequent caspase activation.
Case Studies
- Inflammation in Arthritis Models : A study involving rats with induced arthritis showed that administration of the compound significantly reduced joint inflammation and pain scores compared to control groups.
- Cancer Treatment Synergy : In combination therapy with doxorubicin, this compound enhanced the anticancer efficacy against resistant MCF-7 cells, indicating potential for use in overcoming drug resistance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4'-(2-Hydroxyethoxy)-2'-methoxyacetophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using methoxy-substituted phenols and acetylating agents. For the hydroxyethoxy group, post-synthetic modification with ethylene oxide under alkaline conditions is effective. Yield optimization requires precise control of temperature (70–90°C) and stoichiometric ratios (e.g., 1:1.2 for phenol to acyl chloride). Catalysts like AlCl₃ or FeCl₃ improve electrophilic substitution efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product ≥95% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the methoxy group (~δ 3.8 ppm, singlet), hydroxyethoxy protons (δ 4.2–4.4 ppm for -OCH₂CH₂OH), and aromatic protons (δ 6.5–7.5 ppm, split due to substituents).
- IR : Key peaks include C=O stretch (~1680 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and hydroxyl (-OH) stretch (~3400 cm⁻¹).
- MS : Molecular ion peak [M+H]⁺ at m/z 210.1 (calculated for C₁₁H₁₄O₄). Fragmentation patterns should confirm the acetophenone backbone and substituents .
Q. What solvent systems are suitable for solubility studies of this compound, and how does pH affect stability?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, acetone) and moderately soluble in ethanol. For aqueous stability, maintain pH 6–8 to prevent hydrolysis of the hydroxyethoxy group. Use buffered solutions (e.g., phosphate buffer) for long-term storage. Solubility data discrepancies can arise from crystallinity differences; pre-saturation with sonication (30 min, 40 kHz) improves reproducibility .
Advanced Research Questions
Q. How does this compound interact with biological targets in proteomic studies, and what mechanistic insights exist?
- Methodological Answer : The compound’s acetophenone moiety acts as a hydrogen-bond acceptor, enabling interaction with kinase ATP-binding pockets. Use surface plasmon resonance (SPR) or ITC to quantify binding affinity (Kd). For proteomic profiling, employ photoaffinity labeling with a UV-activated crosslinker (e.g., diazirine-modified analogs) followed by LC-MS/MS to identify target proteins. Evidence suggests inhibitory effects on MAPK pathways in fungal models .
Q. What strategies resolve contradictory bioactivity data (e.g., antifungal vs. no activity) across studies?
- Methodological Answer : Discrepancies may arise from strain-specific sensitivity or compound purity.
- Step 1 : Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- Step 2 : Use standardized antifungal assays (CLSI M38 guidelines) with controlled inoculum size (1–5 × 10³ CFU/mL).
- Step 3 : Compare results with structural analogs (e.g., 2',6'-dihydroxy-4'-methoxyacetophenone) to assess substituent impact. Hydroxyethoxy groups enhance membrane permeability in Candida spp. but may lack efficacy against Aspergillus .
Q. How can computational modeling predict the compound’s reactivity in catalytic applications?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G* level) to map electron density on the acetophenone carbonyl and methoxy groups. Molecular dynamics simulations (AMBER force field) assess interactions with catalytic surfaces (e.g., Pd/C for hydrogenation). Predict regioselectivity in electrophilic substitutions; the para-methoxy group directs incoming electrophiles to the ortho position .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For cytotoxicity assays (MTT or resazurin), apply ANOVA with post-hoc Tukey tests (α = 0.05) to compare treatment groups. Include Hill slope analysis to evaluate cooperativity in binding interactions .
Q. How to design stability studies under varying thermal and oxidative conditions?
- Methodological Answer :
- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via HPLC every 7 days.
- Oxidative Stability : Expose to 0.1% H₂O₂ and analyze peroxide formation with iodometric titration. The hydroxyethoxy group is prone to oxidation; antioxidants (0.01% BHT) may mitigate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
